molecular formula C15H11ClFNO2 B2962493 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone CAS No. 320424-25-7

3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone

Cat. No.: B2962493
CAS No.: 320424-25-7
M. Wt: 291.71
InChI Key: GIWKQLIRNVULJU-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C15H11ClFNO2 and its molecular weight is 291.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

New lipophilic 3-hydroxy-4-pyridinonate iron(III) complexes have been synthesized, demonstrating that the structure of these complexes is maintained both in solid and solution states. This indicates that ligands can be tailored according to specific needs without altering their chelation properties, with structural characterization achieved through Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy (Schlindwein et al., 2006).

Reactivity Study and Potential for Non-linear Optical Applications

4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) has been synthesized, revealing insights into its reactivity and potential for non-linear optical applications. The study includes detailed characterizations, such as single crystal X-ray diffraction and various spectroscopic analyses, highlighting its stability and reactivity properties (Murthy et al., 2017).

Versatile Oxidant for Organic Synthesis

The utility of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the functionalization of activated C–H bonds and the dehydrogenation of saturated bonds has been discussed, indicating a broad range of applications in organic synthesis. This includes the selective oxidation of non-sterically hindered electron-rich benzyl methyl ethers and benzylic alcohols, showcasing DDQ's versatility as an oxidant (Alsharif et al., 2021).

Molecular Structures and Hydrogen Bonding

The molecular structures of various N-benzyl-substituted 2-ethyl-3-hydroxypyridin-4-ones have been determined, revealing that the compounds exhibit mutually hydrogen-bonded dimeric pairs. This study provides valuable insights into the hydrogen bonding and molecular geometry of these compounds (Burgess et al., 1998).

Synthesis of Tetrahydrochromeno[3,4-c]pyridin-5-one Derivatives

The preparation of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride has been detailed. This synthesis process and the confirmation of structures via elemental analysis and spectroscopy offer insights into the synthetic pathways for producing such derivatives (Duan-zhi, 2005).

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-prop-2-ynylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO2/c1-2-7-18-8-6-14(19)11(15(18)20)9-10-12(16)4-3-5-13(10)17/h1,3-6,8,19H,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWKQLIRNVULJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CC(=C(C1=O)CC2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819013
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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